3-(N,N-Diméthylmyristylammonio)propanesulfonate

Vue d'ensemble

Description

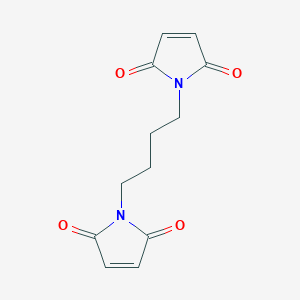

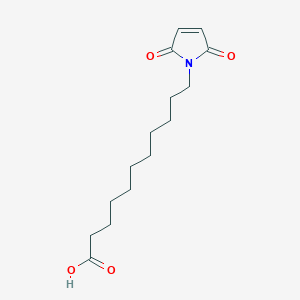

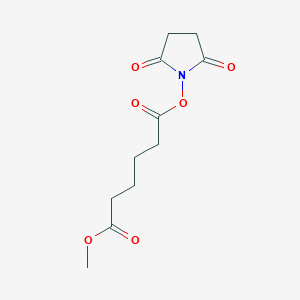

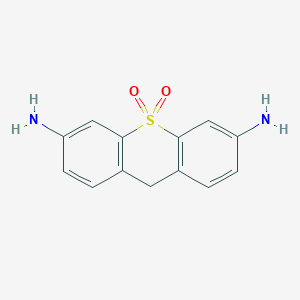

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (TDAPS) is a quaternary ammonium salt composed of a tetradecyl chain and a sulfonate group. It is a zwitterionic surfactant, meaning it has both a positive and negative charge, and is used in a variety of applications, ranging from biochemistry to industrial processes. TDAPS is often used as a stabilizing agent in biochemical reactions, and as a surfactant in industrial processes.

Applications De Recherche Scientifique

Détergent Zwitterionique

“3-(N,N-Diméthylmyristylammonio)propanesulfonate” est un détergent zwitterionique . Les détergents zwitterioniques sont des surfactants qui portent à la fois des charges positives et négatives. Ils sont souvent utilisés dans la solubilisation des protéines.

Chromatographie ionique électrostatique

Ce composé a été utilisé dans diverses techniques de chromatographie ionique électrostatique . La chromatographie ionique électrostatique est un type de chromatographie utilisée pour séparer les ions et les molécules polaires en fonction de leur charge.

Quantification du perchlorate dans les échantillons biologiques

Il a été utilisé dans une étude pour évaluer une méthode de quantification du perchlorate dans les échantillons biologiques utilisant l'électrophorèse capillaire (CE) et la détection de conductivité sans contact couplée capacitive . Il s'agit d'une technique utilisée pour la détection et la mesure de petits ions.

Établissement d'adsorbants pour l'élimination des colorants organiques hydrosolubles

Le composé a également été utilisé dans une étude pour étudier une approche d'établissement d'adsorbants pour l'élimination des colorants organiques hydrosolubles . Ceci est particulièrement utile dans les procédés de traitement des eaux usées.

Mécanisme D'action

Target of Action

3-(N,N-Dimethylmyristylammonio)propanesulfonate, also known as Zwittergent 3-14, Myristyl sulfobetaine, or N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant . Its primary targets are membrane-bound proteins and other hydrophobic biomolecules . These targets play crucial roles in various biological processes, including signal transduction, transport of molecules, and cellular structure.

Mode of Action

Zwittergent 3-14 interacts with its targets by solubilizing and purifying them . It has both hydrophilic and hydrophobic moieties, which allows it to interact with a wide range of biomolecules . The long hydrocarbon chains provide it with good membrane penetration and solubilization capabilities, while the sulfonate and quaternary ammonium groups ensure water solubility and charge neutrality .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The primary result of Zwittergent 3-14’s action is the solubilization and purification of membrane-bound proteins and other hydrophobic biomolecules . This allows these biomolecules to be studied in aqueous solutions, facilitating various biochemical and molecular biology techniques .

Safety and Hazards

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is slightly hazardous in case of skin contact (irritant), ingestion, and inhalation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It should be stored in a dry, cool, and well-ventilated place under an inert atmosphere, and protected from moisture .

Orientations Futures

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has been used in research for evaluating structural changes in proteins in mixed systems of ionic and zwitterionic surfactants . It has also been used in studies investigating the interactions between ionic liquids and zwitterionic surfactants . These studies suggest potential future directions for the use of this compound in various applications.

Analyse Biochimique

Biochemical Properties

3-(N,N-Dimethylmyristylammonio)propanesulfonate plays a significant role in biochemical reactions. It is known to effectively solubilize membrane proteins without denaturing them . This property makes it a valuable tool in the study of proteins and other biomolecules.

Cellular Effects

The effects of 3-(N,N-Dimethylmyristylammonio)propanesulfonate on cells are largely related to its ability to interact with membrane proteins . By solubilizing these proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(N,N-Dimethylmyristylammonio)propanesulfonate interacts with biomolecules through its surfactant properties . It can bind to proteins and other biomolecules, potentially influencing their activity. This can lead to changes in gene expression and other cellular processes .

Propriétés

IUPAC Name |

3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHATUINFZWUDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074538 | |

| Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14933-09-6 | |

| Record name | Zwittergent 3-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zwittergent 3-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(3-sulphonatopropyl)tetradecylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfobetaine 14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88XSY3J2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Zwittergent 3-14 effectively solubilizes membrane proteins by disrupting lipid bilayers and coating hydrophobic regions of the proteins. This prevents aggregation and maintains protein solubility. [, , ]

A: While Zwittergent 3-14 is considered relatively mild, its effect on protein activity is case-dependent. Some studies show retention of activity in solubilized proteins [, , , ], while others report alterations in enzyme kinetics [, ].

A: Yes, Zwittergent 3-14-solubilized proteins can be reconstituted into proteoliposomes, enabling functional studies of membrane proteins in a controlled environment. []

A: The molecular formula of Zwittergent 3-14 is C19H41NO3S. It has a molecular weight of 363.6 g/mol. []

A: Zwittergent 3-14 is advantageous due to its non-denaturing properties and compatibility with various chromatographic techniques, including ion exchange and gel filtration. [, , ]

A: Yes, Zwittergent 3-14 can be used in refolding protocols for recombinant proteins initially expressed as inclusion bodies. [, ]

ANone: Zwittergent 3-14 is not known to have intrinsic catalytic activity. It is primarily used as a solubilizing agent for membrane proteins and in refolding protocols.

A: Studies on Surfactin/betaine/PAM mixtures indicate that the length of the alkyl chain in betaines significantly impacts their interaction with the polymer. []

ANone: Zwittergent 3-14 is generally stable in solution, but specific information regarding its stability under various conditions was not found in the provided papers.

ANone: The provided research focuses on the biochemical and biophysical applications of Zwittergent 3-14. Information regarding its pharmacological properties, toxicity, and related aspects was not found within these papers.

A: Several alternatives exist, including other zwitterionic detergents (e.g., CHAPS), non-ionic detergents (e.g., Triton X-100, octylglucoside), and anionic detergents (e.g., deoxycholate). The choice of detergent depends on the specific application and target protein. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)

![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)